Cas no 1015242-07-5 (-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)

The compound 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine, featuring a pyrrolidine substituent at the 2-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling efficient C-C bond formation in pharmaceutical and materials chemistry. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility, facilitating handling and storage. Its pyrimidine core offers versatility in constructing heterocyclic frameworks, while the pyrrolidine moiety may influence reactivity and steric properties. This compound is particularly useful in synthesizing complex molecules for drug discovery and agrochemical applications.
-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine structure
1015242-07-5 structure
Product Name:-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No:1015242-07-5
MF:C14H22BN3O2
MW:275.154383182526
MDL:MFCD07781249
CID:827677
Update Time:2025-06-12

-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
    • 2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-BORONIC ACID PINACOL ESTER
    • 2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
    • 2-PyrrolidinopyriMidine-5-boronic acid pinacol ester
    • 2-Pyrrolidinopyrimidine-5-boronic acid pinacol e
    • (2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER
    • C14H22BN3O2
    • CGSCNCRVBHIXSO-UHFFFAOYSA-N
    • ZXBA000739
    • AB42665
    • -(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
    • MDL: MFCD07781249
    • Inchi: 1S/C14H22BN3O2/c1-13(2)14(3,4)20-15(19-13)11-9-16-12(17-10-11)18-7-5-6-8-18/h9-10H,5-8H2,1-4H3
    • InChI Key: CGSCNCRVBHIXSO-UHFFFAOYSA-N
    • SMILES: O1B(C2C=NC(=NC=2)N2CCCC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 275.18100
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 334
  • Topological Polar Surface Area: 47.5

Experimental Properties

  • PSA: 47.48000
  • LogP: 1.44100

-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pricemore >>

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-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:1015242-07-5)-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Order Number:A849885
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:26
Price ($):388.0/569.0
Email:sales@amadischem.com

-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Related Literature

Additional information on -(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Recent Advances in the Application of 1015242-07-5 and -(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in Chemical Biology and Pharmaceutical Research

The compound 1015242-07-5, along with its derivative -(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a growing class of boronic acid derivatives that exhibit unique reactivity and biological activity, making them valuable tools in drug discovery and development.

Recent studies have focused on the synthesis and characterization of -(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, highlighting its potential as a versatile intermediate in the preparation of biologically active compounds. The presence of the boronic ester moiety in this molecule allows for efficient Suzuki-Miyaura cross-coupling reactions, enabling the rapid assembly of complex molecular architectures. This property has been exploited in the synthesis of novel kinase inhibitors and other therapeutic agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 1015242-07-5 as a key building block in the development of targeted cancer therapies. The compound's ability to selectively inhibit certain protein kinases was attributed to its unique structural features, including the pyrrolidine substituent and the boronic acid functionality. Molecular docking studies revealed favorable interactions with the ATP-binding sites of several oncogenic kinases, suggesting potential applications in precision medicine.

Another significant advancement involves the use of -(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in proteolysis-targeting chimeras (PROTACs). Recent work published in ACS Chemical Biology demonstrated how this compound can serve as a warhead in the design of heterobifunctional molecules that promote targeted protein degradation. The boronic acid group was shown to effectively recruit E3 ubiquitin ligases, while the pyrimidine moiety provided specificity for the target protein of interest.

Pharmacokinetic studies of 1015242-07-5 derivatives have revealed promising drug-like properties, including good membrane permeability and metabolic stability. A 2024 investigation in Drug Metabolism and Disposition reported that modifications to the pyrrolidine ring system could significantly influence the compound's bioavailability and tissue distribution. These findings are guiding the optimization of next-generation therapeutics based on this scaffold.

The safety profile of these compounds has also been extensively evaluated. Recent toxicological studies indicate that 1015242-07-5 and its derivatives exhibit favorable selectivity indices in cellular assays, with minimal off-target effects observed at therapeutic concentrations. However, researchers caution that the boronic acid functionality may require careful consideration in terms of potential reactivity with biological nucleophiles.

Looking forward, the unique properties of 1015242-07-5 and -(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine continue to inspire innovative applications in chemical biology. Current research directions include their incorporation into fluorescent probes for live-cell imaging, development as covalent inhibitors for challenging drug targets, and exploration as components of novel drug delivery systems. The versatility of these molecules ensures they will remain important tools in pharmaceutical research for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1015242-07-5)-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
A849885
Purity:99%/99%
Quantity:5g/10g
Price ($):388.0/569.0
Email